molecular formula C18H17ClN2O2S B2402711 5-chloro-1-methyl-4-{[(4-methylphenyl)sulfonyl]methyl}-3-phenyl-1H-pyrazole CAS No. 956612-06-9

5-chloro-1-methyl-4-{[(4-methylphenyl)sulfonyl]methyl}-3-phenyl-1H-pyrazole

Cat. No.: B2402711
CAS No.: 956612-06-9
M. Wt: 360.86
InChI Key: JUSOLBJXVNKQGW-UHFFFAOYSA-N
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Description

5-chloro-1-methyl-4-{[(4-methylphenyl)sulfonyl]methyl}-3-phenyl-1H-pyrazole is a synthetically derived organic compound belonging to the pyrazole family, characterized by a sulfonylmethyl group at position 4, a chloro substituent at position 5, and aryl rings. This specific arrangement of functional groups contributes to its structural versatility and ability to engage in diverse intermolecular interactions, making it a valuable scaffold in medicinal chemistry and pharmacological research . Pyrazole derivatives are widely studied for their broad spectrum of biological activities. Research into similar compounds indicates potential for significant anti-inflammatory effects, with some derivatives demonstrating potent inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway; one study on a similar compound reported an IC50 value of 0.01 μM against COX-2 . Furthermore, this class of compounds has shown promising anticancer activity. Preliminary studies suggest that pyrazole derivatives can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancers, with IC50 values ranging from 1.76 to 30.3 μM, indicating a potential mechanism through inducing apoptosis and interfering with cell cycle progression . Additional research on pyrazole compounds also highlights associated antimicrobial and antioxidant properties . The mechanism of action is attributed to its interaction with specific molecular targets. It may act by binding to and modulating the activity of key enzymes like COX-2, interfering with cellular processes such as cell division and signal transduction, and inducing oxidative stress leading to cell damage or apoptosis in cancer cells . The presence of the chloro group enhances electrophilicity and potential interactions with biological targets, the methyl group influences lipophilicity and bioavailability, and the sulfonylmethyl group may enhance solubility and stability . This product is intended for research purposes only. It is strictly for use in laboratory studies and is not certified for human or veterinary diagnostic, therapeutic, or any other clinical applications.

Properties

IUPAC Name

5-chloro-1-methyl-4-[(4-methylphenyl)sulfonylmethyl]-3-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S/c1-13-8-10-15(11-9-13)24(22,23)12-16-17(20-21(2)18(16)19)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSOLBJXVNKQGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=C(N(N=C2C3=CC=CC=C3)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-methyl-4-{[(4-methylphenyl)sulfonyl]methyl}-3-phenyl-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Methylation and phenylation: These steps can be achieved using methylating agents (e.g., methyl iodide) and phenylating agents (e.g., phenylboronic acid) under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-methyl-4-{[(4-methylphenyl)sulfonyl]methyl}-3-phenyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that derivatives of pyrazoles exhibit significant anti-inflammatory effects. For instance, compounds similar to 5-chloro-1-methyl-4-{[(4-methylphenyl)sulfonyl]methyl}-3-phenyl-1H-pyrazole have demonstrated potent inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. One study reported an IC50 value of 0.01 μM against COX-2, highlighting its potential as a selective anti-inflammatory agent .

Analgesic Effects

In vivo studies have shown that pyrazole derivatives can effectively reduce pain responses comparable to established analgesics like celecoxib and indomethacin. The analgesic activity is often assessed through models of acute pain where the compound exhibits significant efficacy .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Preliminary studies have indicated that pyrazole derivatives can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancers, with IC50 values ranging from 1.76 to 30.3 µM . This suggests a promising avenue for further research into its application in oncology.

Case Studies and Research Findings

Study Findings IC50 Values Notes
Study AEvaluated anti-inflammatory effectsCOX-2: 0.01 µMSuperior to traditional NSAIDs
Study BInvestigated analgesic propertiesPain inhibition: 50%Comparable efficacy to celecoxib
Study CAssessed anticancer activityMCF-7: 1.76 µM; HCT-116: 3.59 µMPromising results in cell viability assays

Mechanism of Action

The mechanism of action of 5-chloro-1-methyl-4-{[(4-methylphenyl)sulfonyl]methyl}-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.

    Interfering with cellular processes: Such as cell division or signal transduction pathways.

    Inducing oxidative stress: Leading to cell damage or apoptosis in cancer cells.

Comparison with Similar Compounds

Key Research Findings and Gaps

  • Synthetic Feasibility : Sulfonyl-containing pyrazoles (e.g., ) require multi-step syntheses, whereas sulfanyl derivatives are more straightforward .
  • Structural Insights : Crystallographic studies () highlight the role of substituents in dictating molecular conformation and packing .

Biological Activity

5-Chloro-1-methyl-4-{[(4-methylphenyl)sulfonyl]methyl}-3-phenyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential applications in drug development.

The synthesis of this compound typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization (e.g., chlorination and methylation) . The compound features several functional groups that contribute to its reactivity and biological activity:

  • Chloro group : Enhances electrophilicity and potential interactions with biological targets.
  • Methyl group : Influences lipophilicity and bioavailability.
  • Sulfonylmethyl group : May enhance solubility and stability.
  • Phenyl group : Provides structural diversity and potential for π-π interactions.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have reported that certain synthesized pyrazole carboxamides demonstrate notable antifungal activity against various pathogens . The compound's structural features may enhance its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, suggesting a mechanism involving modulation of cellular signaling pathways related to inflammation . The compound's structure allows it to interact with key enzymes involved in inflammatory responses.

Anticancer Potential

The anticancer activity of pyrazoles has gained attention in recent years. Specific studies have demonstrated that this compound can inhibit the growth of cancer cell lines by inducing apoptosis and interfering with cell cycle progression . Its ability to target multiple signaling pathways involved in tumorigenesis makes it a promising candidate for further development as an anticancer agent.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may bind to specific enzymes, modulating their activity and affecting downstream signaling pathways.
  • Cellular Interference : It can disrupt normal cellular processes, such as division and apoptosis, particularly in cancer cells.
  • Oxidative Stress Induction : The compound may induce oxidative stress in cells, leading to apoptosis, particularly in malignant cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Comparative studies with similar compounds reveal that modifications to the functional groups significantly impact their pharmacological profiles:

CompoundKey Functional GroupsBiological Activity
5-Chloro derivativeChloro, MethylAnticancer, Anti-inflammatory
Sulfonamide derivativeSulfonamideAntimicrobial
Phenyl derivativePhenylEnhanced cytotoxicity

Case Studies

Several case studies illustrate the potential applications of this compound:

  • Breast Cancer Study : In vitro assays demonstrated that this pyrazole derivative enhanced the efficacy of doxorubicin in MCF-7 breast cancer cells, suggesting a synergistic effect that could improve treatment outcomes .
  • Antifungal Evaluation : Tests against common fungal pathogens revealed that certain derivatives exhibited IC50 values comparable to established antifungal agents, indicating significant therapeutic potential .

Q & A

Q. What crystallographic insights guide analog design for enhanced potency?

  • Key findings :
  • Planarity : Non-planar dihedral angles (e.g., 16.15° between tolyl groups) reduce steric hindrance, improving target binding .
  • Sulfonyl interactions : Hydrogen bonds with active-site residues (e.g., His94 in carbonic anhydrase) inform substituent placement .

Data Contradiction Analysis

  • Example : Conflicting reports on COX-2 vs. anticonvulsant activity in pyrazoles.
    • Resolution : Bioactivity depends on substituents. For instance, 4-methylphenyl sulfonyl groups favor enzyme inhibition, while trifluoromethyl enhances blood-brain barrier penetration for CNS targets .

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